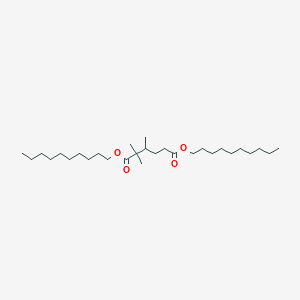
Didecyl 2,2,3-trimethylhexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didecyl 2,2,3-trimethylhexanedioate is an organic compound known for its unique chemical structure and properties It is a branched ester derived from hexanedioic acid, featuring two decyl groups and three methyl groups attached to the hexanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of didecyl 2,2,3-trimethylhexanedioate typically involves esterification reactions. One common method is the reaction of 2,2,3-trimethylhexanedioic acid with decanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Didecyl 2,2,3-trimethylhexanedioate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2,2,3-trimethylhexanedioic acid.
Reduction: Formation of 2,2,3-trimethylhexanediol.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Didecyl 2,2,3-trimethylhexanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of didecyl 2,2,3-trimethylhexanedioate involves its interaction with biological membranes and enzymes. The compound’s ester groups can undergo hydrolysis, releasing active metabolites that interact with cellular targets. These interactions can disrupt membrane integrity and inhibit enzyme activity, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- Didecylmethylpoly(oxyethyl)ammonium propionate
- Didecyldimethylammonium chloride
- 1,3-Didecyl-2-methylimidazolium chloride
Uniqueness
Didecyl 2,2,3-trimethylhexanedioate is unique due to its branched structure and the presence of multiple ester groups. This structural feature imparts distinct physicochemical properties, such as enhanced solubility and stability, making it suitable for various applications.
Properties
CAS No. |
41539-70-2 |
|---|---|
Molecular Formula |
C29H56O4 |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
didecyl 2,2,3-trimethylhexanedioate |
InChI |
InChI=1S/C29H56O4/c1-6-8-10-12-14-16-18-20-24-32-27(30)23-22-26(3)29(4,5)28(31)33-25-21-19-17-15-13-11-9-7-2/h26H,6-25H2,1-5H3 |
InChI Key |
RGMHCYNAXLBTPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCC(C)C(C)(C)C(=O)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



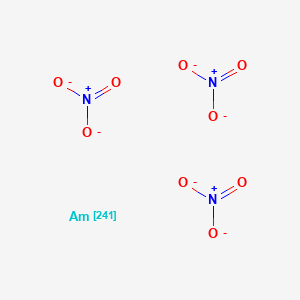

![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)
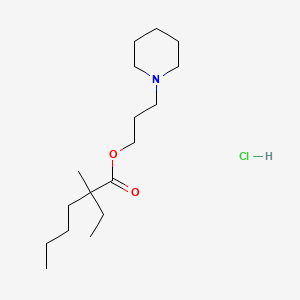
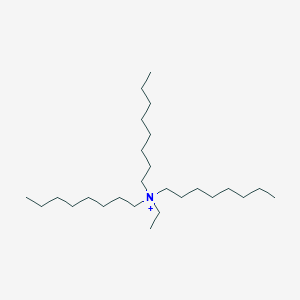
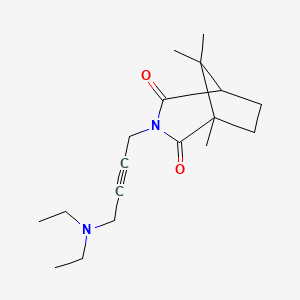
![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)
![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)
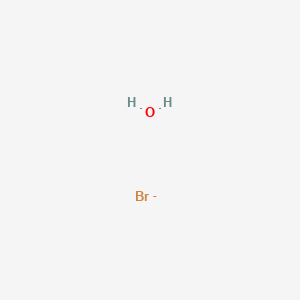
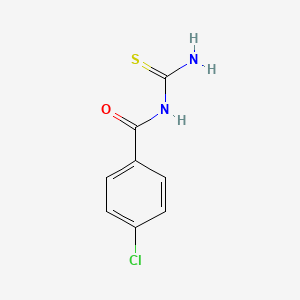
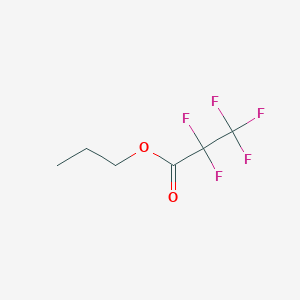
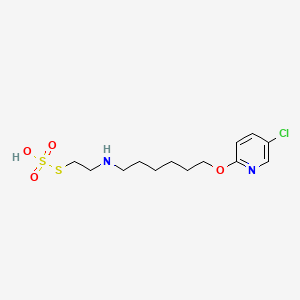
![Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]-](/img/structure/B14660743.png)
